molecular formula C16H30O2 B15177116 1-Hydroxy-2-hexadecen-4-one CAS No. 142450-07-5

1-Hydroxy-2-hexadecen-4-one

Cat. No.: B15177116
CAS No.: 142450-07-5
M. Wt: 254.41 g/mol
InChI Key: QQMWKORSGDEAMH-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-2-hexadecen-4-one is an organic compound with a unique structure that includes a hydroxyl group and a double bond within a hexadecene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-2-hexadecen-4-one can be achieved through several methods. One common approach involves the aldol condensation of hexadecanal with acetone, followed by selective reduction and hydroxylation . The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale aldol condensation reactions followed by purification processes such as distillation and crystallization. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2-hexadecen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-hexadecen-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bond within the molecule allow it to participate in various biochemical reactions. For example, its antioxidant activity is attributed to its ability to donate hydrogen atoms and neutralize free radicals . Additionally, its antimicrobial properties are linked to its ability to disrupt microbial cell membranes .

Comparison with Similar Compounds

1-Hydroxy-2-hexadecen-4-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

142450-07-5

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

(E)-1-hydroxyhexadec-2-en-4-one

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-13-16(18)14-12-15-17/h12,14,17H,2-11,13,15H2,1H3/b14-12+

InChI Key

QQMWKORSGDEAMH-WYMLVPIESA-N

Isomeric SMILES

CCCCCCCCCCCCC(=O)/C=C/CO

Canonical SMILES

CCCCCCCCCCCCC(=O)C=CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.